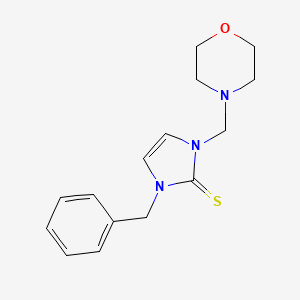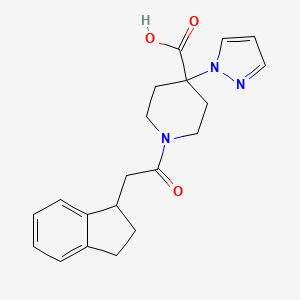![molecular formula C16H17N3O3 B5350603 3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5350603.png)
3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole, commonly known as DPP, is a chemical compound with potential applications in scientific research. DPP is a pyrazole derivative that has been synthesized and studied for its potential use in various biological and biochemical experiments.
作用机制
The mechanism of action of DPP involves its ability to bind to the active site of enzymes, such as COX-2 and PDE-4, and inhibit their activity. DPP has been shown to be a competitive inhibitor of COX-2 and a non-competitive inhibitor of PDE-4. DPP has also been shown to bind to certain proteins and alter their conformation, leading to changes in their activity.
Biochemical and Physiological Effects:
DPP has been shown to have various biochemical and physiological effects. Inhibition of COX-2 by DPP leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. Inhibition of PDE-4 by DPP leads to an increase in the levels of cyclic AMP, which is involved in various physiological processes, such as neurotransmitter release and smooth muscle relaxation. DPP has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
DPP has several advantages for lab experiments, such as its high purity and stability. DPP is also relatively easy to synthesize and can be produced in large quantities. However, DPP has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when using DPP in lab experiments.
未来方向
There are several future directions for the study of DPP. One direction is to study the potential use of DPP as a fluorescent probe for imaging biological systems. Another direction is to study the potential use of DPP in the treatment of various diseases, such as cancer, arthritis, and asthma. The development of new derivatives of DPP with improved solubility and selectivity is also an area of future research.
合成方法
DPP can be synthesized using a multi-step process that involves the reaction of 2,5-dihydro-1H-pyrrole-1-carboxylic acid with 2-chloro-5-nitrobenzaldehyde to form a pyrrole aldehyde intermediate. The intermediate is then reacted with 2-methoxyphenol and hydrazine hydrate to form DPP. The synthesis method has been optimized to produce high yields of pure DPP.
科学研究应用
DPP has potential applications in scientific research, particularly in the field of biochemistry. DPP has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 and PDE-4 are enzymes that are involved in the inflammatory response and have been implicated in various diseases, such as cancer, arthritis, and asthma. DPP has also been studied for its potential use as a fluorescent probe for imaging biological systems.
属性
IUPAC Name |
2,5-dihydropyrrol-1-yl-[5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-6-2-3-7-15(14)22-11-12-10-13(18-17-12)16(20)19-8-4-5-9-19/h2-7,10H,8-9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSOZDWPKNTGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=NN2)C(=O)N3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)
![1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride](/img/structure/B5350557.png)
![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)
![5-bromo-N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5350573.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isonicotinoyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5350574.png)

![1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)
![5-(4-bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350591.png)

![(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5350611.png)

![rel-(4aS,8aR)-6-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350627.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5350632.png)